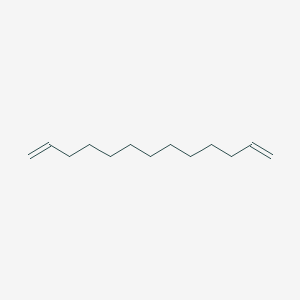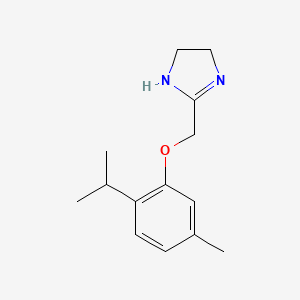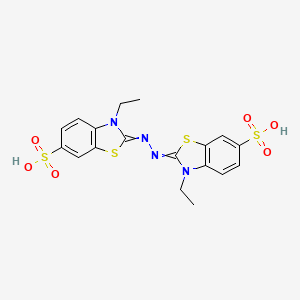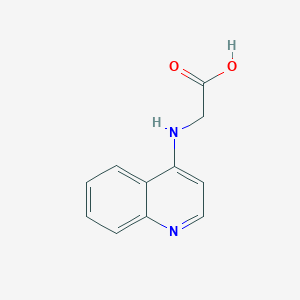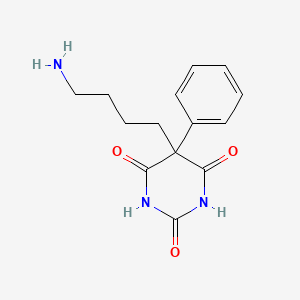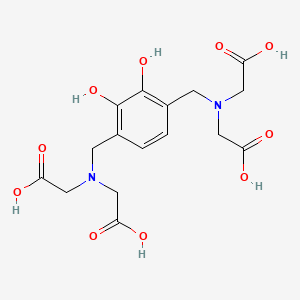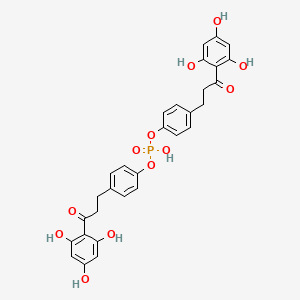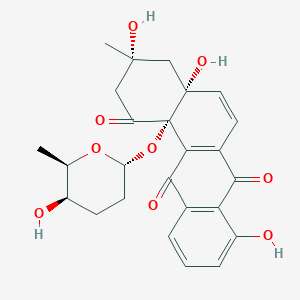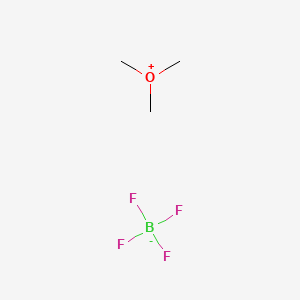
Trimethyloxonium tetrafluoroborate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Trimethyloxonium tetrafluoroborate involves the exchange of dimethyl ether into triethyloxonium tetrafluoroborate. The process is detailed by Duguid, Nystrom, and Hager (1971), who developed assays for both the concentration and specific activity of the oxonium salt. Their research highlights the relative advantages of using the methyl reagent over the ethyl reagent, indicating a preference for Trimethyloxonium tetrafluoroborate in certain synthetic applications (Duguid, Nystrom, & Hager, 1971).
Molecular Structure Analysis
Although specific studies focusing solely on the molecular structure analysis of Trimethyloxonium tetrafluoroborate within the provided references were not highlighted, the molecular structure plays a crucial role in its reactivity and applications. The compound's structure, featuring a positively charged oxonium ion paired with a tetrafluoroborate anion, makes it a highly reactive methylating agent. This reactivity is fundamental to its use in various organic transformations.
Chemical Reactions and Properties
Trimethyloxonium tetrafluoroborate is extensively used as a derivatizing reagent, particularly in transforming organic acids into their methyl esters, as noted by Liebich and Gešele (1999). Their work demonstrates the reagent's efficiency in reacting with acids in aqueous solutions, providing a safer and more efficient alternative to diazomethane for derivatization purposes (Liebich & Gešele, 1999). Moreover, Ritter, Poschenrieder, and Bracher (2009) have identified a mixture of triethyloxonium tetrafluoroborate and 1,2-dimethoxyethane as a versatile substitute for Trimethyloxonium tetrafluoroborate in O-methylation reactions, highlighting its broad utility in organic synthesis (Ritter, Poschenrieder, & Bracher, 2009).
Physical Properties Analysis
The references provided do not specifically address the physical properties of Trimethyloxonium tetrafluoroborate in isolation. However, the compound's physical properties, such as its solid state at room temperature and its stability under specific conditions, are implicit in its handling and application in various research contexts. These properties are critical for its storage, manipulation, and use in laboratory settings.
Chemical Properties Analysis
Trimethyloxonium tetrafluoroborate's chemical properties, including its role as a methylating agent and its reactivity towards various substrates, are central to its applications in organic chemistry. For instance, Keck, Mclaws, and Wager (2000) explored its ability to convert tertiary amides directly to methyl esters, showcasing its utility in modifying chemical structures with high efficiency (Keck, Mclaws, & Wager, 2000). Furthermore, its application in derivatization for enhanced detection and identification by EI-GC-MS and GC-FPD in forensic science highlights its versatile chemical properties (Valdez, Marchioretto, Leif, & Hok, 2018).
Wissenschaftliche Forschungsanwendungen
Trimethyloxonium tetrafluoroborate, also known as Meerwein’s salt , is a powerful methylating agent with a variety of applications in scientific research . Here are some of its applications:
-
Esterification of Polyfunctional Carboxylic Acids
-
Activation of C-X Multiple Bonds
-
Catalyst in the Polymerization of Cyclic Sulfides and Ethers
-
Beckmann Rearrangement of Oximes
-
Methylation of Hydroxyl/Carboxyl Functional Groups
- Field : Organic Chemistry
- Application : It is used for the methylation of hydroxyl/carboxyl functional groups .
- Method : The compound with the hydroxyl/carboxyl functional group is treated with Trimethyloxonium tetrafluoroborate .
- Results : The result is the methylation of the hydroxyl/carboxyl functional group .
-
Alkylation in GC-MS and LC-MS
- Field : Analytical Chemistry
- Application : It is used for alkylation in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses .
- Method : The sample is treated with Trimethyloxonium tetrafluoroborate for alkylation .
- Results : The result is the formation of derivatives with better retention and ionization efficiency .
-
Methylation of Inorganic Anions and Organic Acids
- Field : Analytical Chemistry
- Application : It is used for the methylation of inorganic anions, chemical warfare agent degradation products, and organic acids .
- Method : The sample is treated with Trimethyloxonium tetrafluoroborate for methylation .
- Results : The result is the formation of derivatives with better retention and ionization efficiency .
-
Detection of Protein Post-Translational Modifications
Eigenschaften
IUPAC Name |
trimethyloxidanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZBKHWOFJNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[O+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883377 | |
| Record name | Trimethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyloxonium tetrafluoroborate | |
CAS RN |
420-37-1 | |
| Record name | Trimethyloxonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloxonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




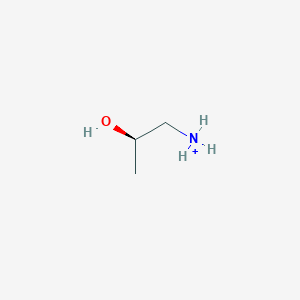
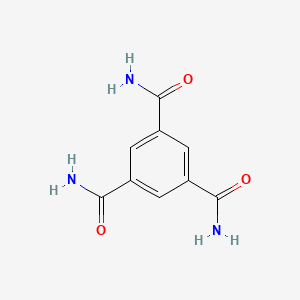
![Methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1221033.png)
![5-[Benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid](/img/structure/B1221036.png)
